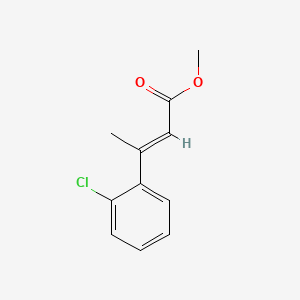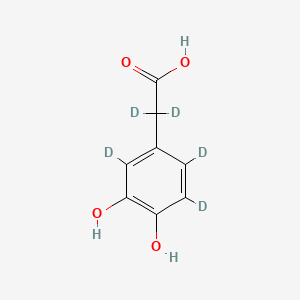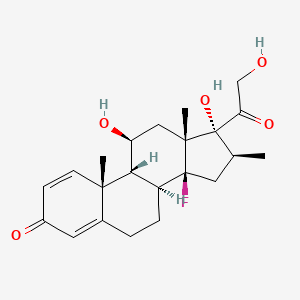
UNII-D5P9N1W189
Übersicht
Beschreibung
UNII-D5P9N1W189 is a synthetic glucocorticoid with anti-inflammatory properties. It is a derivative of prednisolone and is used in various medical applications due to its potent anti-inflammatory and immunosuppressive effects .
Vorbereitungsmethoden
The synthesis of UNII-D5P9N1W189 involves multiple steps, starting from prednisolone. The fluorination at the 14th position is a critical step, often achieved using reagents like Selectfluor. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired stereochemistry .
Industrial production methods may involve large-scale synthesis using similar routes but optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
UNII-D5P9N1W189 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
UNII-D5P9N1W189 is widely used in scientific research due to its potent anti-inflammatory properties. It is used in:
Chemistry: As a reference compound in the study of steroid chemistry and synthesis.
Biology: To study the effects of glucocorticoids on cellular processes and gene expression.
Medicine: In the development of new anti-inflammatory drugs and treatments for autoimmune diseases.
Industry: As a precursor in the synthesis of other steroidal compounds.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
UNII-D5P9N1W189 is unique due to the presence of the fluorine atom at the 14th position, which enhances its anti-inflammatory potency compared to other glucocorticoids. Similar compounds include:
Prednisolone: Lacks the fluorine atom and has a slightly different activity profile.
Dexamethasone: Another potent glucocorticoid with a different substitution pattern.
Betamethasone: Similar to dexamethasone but with different stereochemistry.
Eigenschaften
IUPAC Name |
(8S,9R,10R,11S,13R,14S,16S,17R)-14-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-9-21(23)15-5-4-13-8-14(25)6-7-19(13,2)18(15)16(26)10-20(21,3)22(12,28)17(27)11-24/h6-8,12,15-16,18,24,26,28H,4-5,9-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYIPQGDQCLIAE-RNGLRLRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@]2([C@H]3CCC4=CC(=O)C=C[C@@]4([C@@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171796 | |
| Record name | 14-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta,14beta-pregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185613-71-2 | |
| Record name | 14-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta,14beta-pregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185613712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-8alpha,9beta,14beta-pregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-FLUORO-11.BETA.,17,21-TRIHYDROXY-16.BETA.-METHYL-8.ALPHA.,9.BETA.,14.BETA.-PREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5P9N1W189 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI)](/img/new.no-structure.jpg)
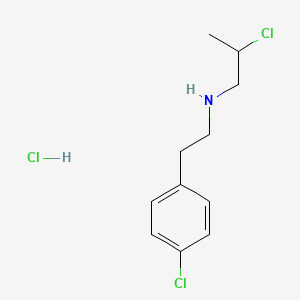

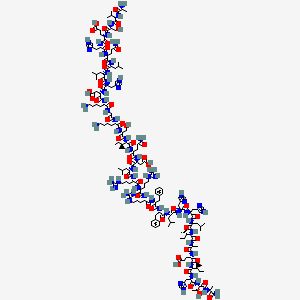
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-](/img/structure/B571586.png)
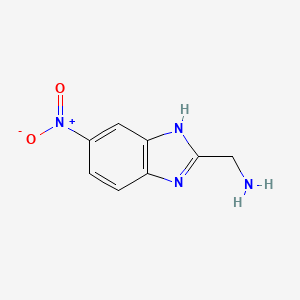
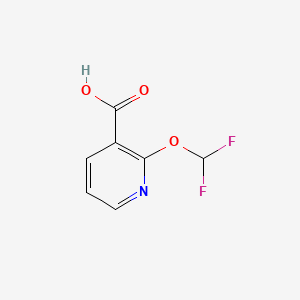
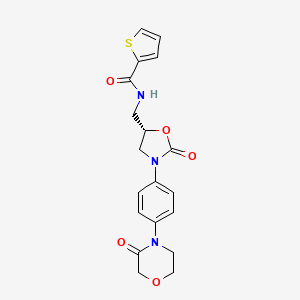
![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)
